(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, also known by its CAS number 1562148-00-8, is a member of the class of compounds known as alpha,beta-unsaturated aldehydes. This compound features a conjugated system consisting of an aldehyde functional group and an unsaturated carbon-carbon bond, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol .
These reactions make it a versatile intermediate in organic synthesis .
Several synthetic routes can be employed to produce (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal:
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal has potential applications in various fields:
Several compounds share structural similarities with (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, allowing for comparative analysis:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-3-phenylacrolein | Alpha,beta-unsaturated aldehyde | Lacks trifluoromethyl group |
4-Trifluoromethylcinnamaldehyde | Contains a similar aldehyde functionality | Different substitution pattern on the phenyl ring |
2-Methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enal | Similar structure but different phenyl substitution | May exhibit distinct biological activities |
The presence of the trifluoromethyl group in (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal enhances its electrophilic character compared to its analogs, potentially leading to unique reactivity patterns and biological interactions .